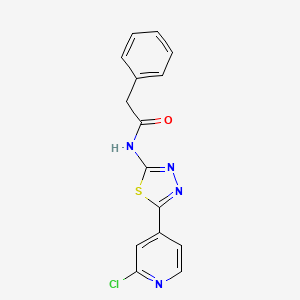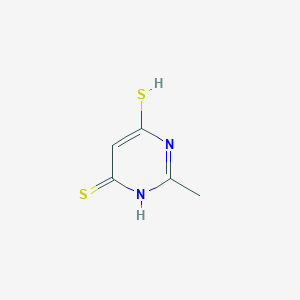
6-amino-9-cyclopentyl-1H-purine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-9-cyclopentyl-1H-purine-2-thione is a heterocyclic compound with a molecular formula of C₁₀H₁₃N₅S This compound is part of the purine family, which is known for its significant biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-9-cyclopentyl-1H-purine-2-thione typically involves the reaction of 2,6-dichloro-9H-purine with cyclopentyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). This is followed by a reaction with appropriate phenylpiperidine to afford the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-9-cyclopentyl-1H-purine-2-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and interaction with nucleic acids.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-amino-9-cyclopentyl-1H-purine-2-thione primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This compound also interacts with nucleic acids, potentially affecting DNA replication and transcription processes.
Comparación Con Compuestos Similares
6-Aminopurine (Adenine): A naturally occurring purine base found in DNA and RNA.
2,6-Diaminopurine: A synthetic analog of adenine with potential antiviral properties.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Uniqueness: 6-Amino-9-cyclopentyl-1H-purine-2-thione stands out due to its unique cyclopentyl and thione groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research, distinguishing it from other purine derivatives .
Propiedades
Número CAS |
35966-96-2 |
|---|---|
Fórmula molecular |
C10H13N5S |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
6-amino-9-cyclopentyl-1H-purine-2-thione |
InChI |
InChI=1S/C10H13N5S/c11-8-7-9(14-10(16)13-8)15(5-12-7)6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,13,14,16) |
Clave InChI |
PNGWTLANSQGSCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=NC3=C(NC(=S)N=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


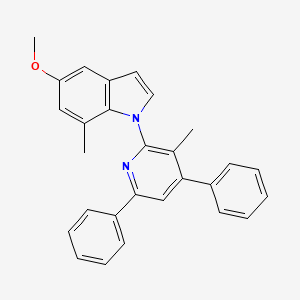

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
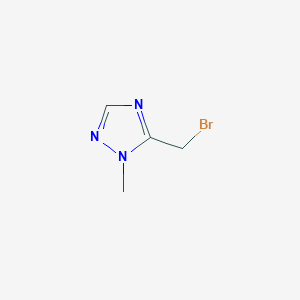
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
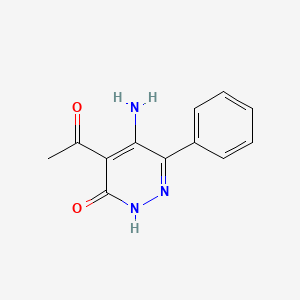

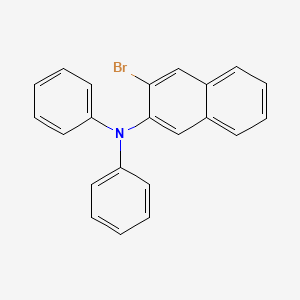

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)

